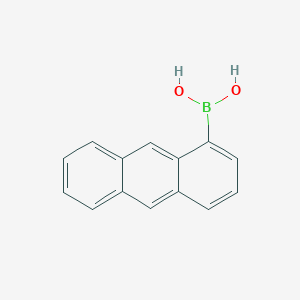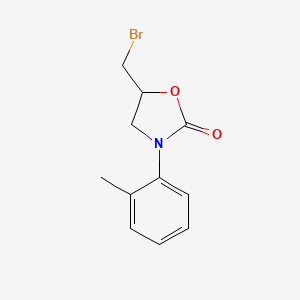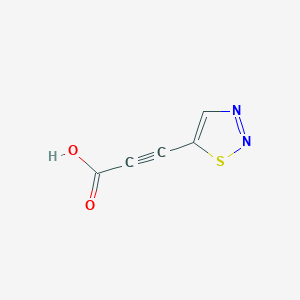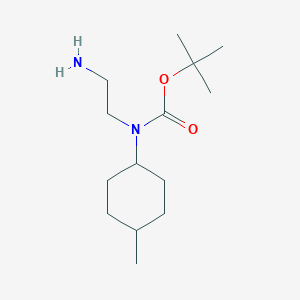
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminoethylamine and 4-methylcyclohexyl isocyanate. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.
Medicine: Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its activity against specific biological targets.
Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, coatings, and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-aminoethyl)-N-(cyclohexyl)carbamate
- tert-butyl N-(2-aminoethyl)-N-(4-ethylcyclohexyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate may exhibit unique properties due to the presence of the 4-methylcyclohexyl group
Propriétés
Formule moléculaire |
C14H28N2O2 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-11-5-7-12(8-6-11)16(10-9-15)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |
Clé InChI |
ARVNPRNFWDELJR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N(CCN)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)
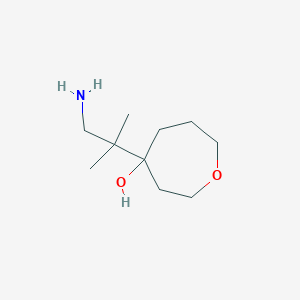

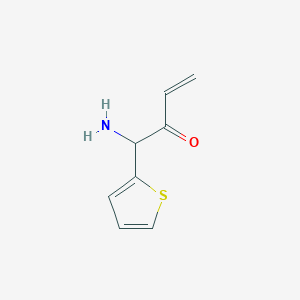

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

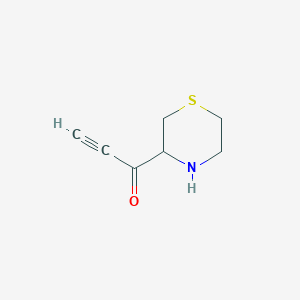
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
